Pentaerythritol tetraoleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H140O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-40H,5-32,41-72H2,1-4H3/b37-33-,38-34-,39-35-,40-36- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIMEBJTEBWHOB-PMDAXIHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H140O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893371 | |

| Record name | Pentaerythrityl tetraoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1193.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19321-40-5 | |

| Record name | Pentaerythrityl tetraoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19321-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetraoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019321405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythrityl tetraoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetraoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR8SGI88PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentaerythritol tetraoleate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol tetraoleate (PETO) is a synthetic ester with a unique combination of properties that make it a valuable compound in a variety of high-performance applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and the experimental protocols used to characterize it.

Chemical Structure and Identification

This compound is a tetraester formed from the esterification of pentaerythritol, a polyol, with four molecules of oleic acid, a monounsaturated omega-9 fatty acid.[1] The central carbon atom of pentaerythritol is bonded to four hydroxymethyl groups, each of which forms an ester linkage with an oleic acid molecule.

IUPAC Name: [3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate[2][3] CAS Number: 19321-40-5[1][2][3][4][5][6][7][8] Molecular Formula: C₇₇H₁₄₀O₈[2][3][4][7]

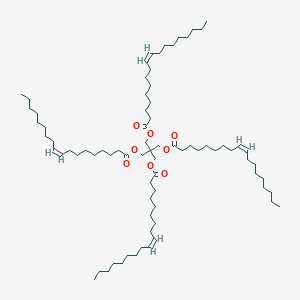

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow, viscous liquid at room temperature.[4][5][8] Its key properties are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Weight | 1193.94 | g/mol | |

| Density | 0.926 | g/cm³ | Predicted[2][6][7][9] |

| Boiling Point | 996.0 ± 65.0 | °C | Predicted[6][7][9] |

| Flash Point (C.O.C.) | > 270 | °C | [5] |

| Pour Point | < -20 | °C | [5][10] |

| Kinematic Viscosity | 60 - 70 | mm²/s | at 40 °C[5] |

| 11.5 - 13.5 | mm²/s | at 100 °C[5] | |

| Viscosity Index | > 175 | [5] | |

| Acid Number | < 1 - 5 | mg KOH/g | [5] |

| Saponification Value | > 175 | mg KOH/g | [5] |

| Refractive Index | 1.48 | [7] | |

| Solubility | Insoluble in water; soluble in organic solvents.[2][4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main pathways: direct esterification and transesterification.

Direct Esterification

This method involves the direct reaction of pentaerythritol with four equivalents of oleic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to form the tetraester and water as a byproduct.[1][11] The water is continuously removed to drive the reaction to completion.

Caption: Direct Esterification Synthesis of this compound.

Transesterification

In this process, pentaerythritol is reacted with a methyl ester of oleic acid (e.g., from high oleic palm oil methyl ester) in the presence of a catalyst like sodium methoxide.[12][13] This reaction produces this compound and methanol as a byproduct, which is removed to shift the equilibrium towards the product side.

Caption: Transesterification Synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for determining the key properties of this compound.

Determination of Saponification Value (Based on ISO 3657:2013)

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.[2][14] The sample is refluxed with a known excess of alcoholic KOH, and the unreacted KOH is titrated with a standard solution of hydrochloric acid (HCl).[15]

Apparatus:

-

250 mL conical flask with a ground glass joint

-

Reflux condenser

-

Water bath or hot plate

-

Burette (50 mL)

-

Pipette (25 mL)

Reagents:

-

0.5 N Alcoholic Potassium Hydroxide (KOH) solution

-

0.5 N Hydrochloric Acid (HCl) standard solution

-

Phenolphthalein indicator solution (1% in 95% ethanol)

Procedure:

-

Accurately weigh approximately 1-2 g of the this compound sample into the 250 mL conical flask.

-

Pipette 25 mL of 0.5 N alcoholic KOH solution into the flask.

-

Attach the flask to the reflux condenser and heat the mixture on a water bath or hot plate, maintaining a gentle boil for 30 minutes to 1 hour, or until the saponification is complete (indicated by a clear solution).[2]

-

Allow the flask to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the excess KOH with the 0.5 N HCl solution until the pink color of the indicator disappears.[15]

-

Perform a blank determination under the same conditions, omitting the sample.

Calculation: Saponification Value (mg KOH/g) = (B - S) * N * 56.1 / W Where:

-

B = volume of HCl solution used for the blank (mL)

-

S = volume of HCl solution used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

Determination of Acid Number (Based on ASTM D664)

Principle: The acid number is the quantity of base, expressed in milligrams of potassium hydroxide, that is required to neutralize all acidic constituents present in 1 gram of the sample.[16][17][18][19] The sample is dissolved in a suitable solvent and titrated with a standard alcoholic KOH solution.

Apparatus:

-

Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)

-

Burette

-

Beaker (250 mL)

-

Magnetic stirrer

Reagents:

-

Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)[9][19]

-

0.1 N alcoholic Potassium Hydroxide (KOH) standard solution

Procedure:

-

Accurately weigh an appropriate amount of the this compound sample into a 250 mL beaker. The sample size depends on the expected acid number.

-

Add a measured volume (e.g., 125 mL) of the titration solvent and stir until the sample is completely dissolved.[18][19]

-

Immerse the electrodes in the solution and start the potentiometric titration with the 0.1 N alcoholic KOH solution.

-

Titrate to a well-defined inflection point in the titration curve or to a pre-determined endpoint.

-

Perform a blank titration on the solvent mixture.[19]

Calculation: Acid Number (mg KOH/g) = ((A - B) * N * 56.1) / W Where:

-

A = volume of KOH solution used for the sample titration (mL)

-

B = volume of KOH solution used for the blank titration (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

Determination of Kinematic Viscosity (Based on ASTM D445)

Principle: Kinematic viscosity is determined by measuring the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[3][5][6][7][20]

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath

-

Timer

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer in the constant temperature bath, ensuring it is in a vertical position.

-

Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.

-

Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.

-

Release the vacuum and allow the sample to flow freely down the capillary.

-

Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement to ensure accuracy.

Calculation: Kinematic Viscosity (mm²/s) = C * t Where:

-

C = calibration constant of the viscometer (mm²/s²)

-

t = mean flow time (s)

Determination of Pour Point (Based on ASTM D97)

Principle: The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.[1][4][12][21][22]

Apparatus:

-

Test jar

-

Thermometer

-

Cooling bath

Procedure:

-

Pour the sample into the test jar to the scribed mark.

-

Heat the sample to a specified temperature to dissolve any wax crystals.

-

Cool the sample at a specified rate in a cooling bath.

-

At each 3°C interval, remove the test jar from the bath and tilt it to ascertain whether the oil flows.

-

The test is complete when the oil shows no movement when the test jar is held horizontally for 5 seconds.

-

The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[1]

Determination of Flash Point (Cleveland Open Cup Method - Based on ASTM D92)

Principle: The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions of test.[8][10][23][24][25]

Apparatus:

-

Cleveland Open Cup apparatus

-

Thermometer

-

Test flame applicator

-

Heating plate

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Heat the sample at a specified rate.

-

At specified temperature intervals, pass a test flame across the center of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[23][24]

References

- 1. azom.com [azom.com]

- 2. Aquadocs Repository [aquadocs.org]

- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. How to calculate and monitor pour point in lubricants [eureka.patsnap.com]

- 5. store.astm.org [store.astm.org]

- 6. WearCheck - The Leader in Oil Analysis [wearcheck.ca]

- 7. tamson-instruments.com [tamson-instruments.com]

- 8. astm-d92-flash-and-fire-point-testing [pentyllabs.com]

- 9. Total Acid Number Titration Method [machinerylubrication.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. CN1381437A - Method for synthesizing pentaerythritol oleate - Google Patents [patents.google.com]

- 12. support.newgatesimms.com [support.newgatesimms.com]

- 13. researchgate.net [researchgate.net]

- 14. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. metrohm.com [metrohm.com]

- 17. WearCheck - The Leader in Oil Analysis [wearcheck.com]

- 18. jmscience.com [jmscience.com]

- 19. xylemanalytics.com [xylemanalytics.com]

- 20. ASTM D445 - eralytics [eralytics.com]

- 21. ASTM D97 (Pour Point) – SPL [spllabs.com]

- 22. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 23. youtube.com [youtube.com]

- 24. How to Test Flash Point [machinerylubrication.com]

- 25. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

Pentaerythritol Tetraoleate (CAS No. 19321-40-5): A Technical Guide for Pharmaceutical Research and Development

An in-depth exploration of the physicochemical properties, synthesis, and potential applications of Pentaerythritol Tetraoleate in advanced drug delivery systems.

Core Compound Identification and Properties

This compound (PETO), identified by the CAS number 19321-40-5, is a tetraester synthesized from pentaerythritol and oleic acid.[1] It is a viscous, clear, yellowish, oily liquid at room temperature. This compound is characterized by its excellent lubricity, high viscosity index, good thermal stability, and low volatility.[2] Notably, it is also biodegradable and considered non-toxic, which aligns with the increasing demand for environmentally friendly and safe excipients in the pharmaceutical industry.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 19321-40-5 | [3] |

| Molecular Formula | C₇₇H₁₄₀O₈ | [3] |

| Molecular Weight | 1193.93 g/mol | [3] |

| Appearance | Clear pale yellow, viscous liquid | [2] |

| Density | 0.926 g/cm³ | [4] |

| Boiling Point | 996 °C at 760 mmHg | [3] |

| Melting Point | < -10 °C | [2] |

| Flash Point | 342.9 °C | [3] |

| Solubility | Insoluble in water; soluble in hydrocarbons and organic solvents | [2] |

| Saponification Value | 180 - 195 mgKOH/g | [2][3] |

| Acid Value | ≤ 3.0 mgKOH/gm | [2] |

| Hydroxyl Value | ≤ 15 mgKOH/g | [3] |

Synthesis and Manufacturing

This compound is primarily synthesized through two main chemical routes: direct esterification and transesterification.

Direct Esterification

This method involves the reaction of one mole of pentaerythritol with four moles of oleic acid.[5] The reaction is typically carried out at elevated temperatures, ranging from 160°C to 235°C, and may require a reaction time of 4 to 18 hours.[5] To drive the reaction towards the formation of the tetraester, an excess of oleic acid is often used.[5] Catalysts are crucial for this process to achieve high conversion rates. Commonly used homogeneous catalysts include sulfonic acids like p-toluenesulfonic acid and organometallic compounds, such as organotin catalysts.[5] The removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the product.[5] Purification of the final product is often achieved through molecular distillation.[5]

Transesterification

An alternative synthesis route is the alkali-catalyzed transesterification of a fatty acid methyl ester, such as high oleic palm oil methyl ester (POME), with pentaerythritol.[5] This reaction is often performed under vacuum to facilitate the removal of methanol, which drives the reaction to completion.[5] A study identified optimal conditions for this process using sodium methoxide as a catalyst, which included a temperature of 160°C, a catalyst concentration of 1.25% (w/w), a POME to pentaerythritol molar ratio of 4.5:1, a vacuum pressure of 10 mbar, and a stirring speed of 900 rpm, yielding 36% (w/w) of the tetraoleate within 2 hours.[5]

A logical workflow for the synthesis of this compound can be visualized as follows:

References

- 1. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary ω-3 fatty acids and their influence on inflammation via Toll-like receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

Pentaerythritol Tetraoleate: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Pentaerythritol tetraoleate (PETO) is a tetraester of pentaerythritol and oleic acid. It is a non-polar, viscous liquid that exhibits excellent thermal stability and lubricity. These properties have led to its widespread use in various industrial applications, including as a lubricant, plasticizer, and in the formulation of cosmetics. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for harnessing its potential in novel applications, such as in the development of advanced drug delivery systems.

Physicochemical Properties

This compound is characterized by its high molecular weight and hydrophobic nature. It is a clear, pale yellow, and odorless liquid at room temperature. Its insolubility in water and solubility in organic solvents are key characteristics influencing its application.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C77H140O8 | [1][2][3] |

| Molecular Weight | 1193.94 g/mol | [3] |

| Appearance | Clear, pale yellow liquid | [1] |

| Odor | Odorless | |

| Solubility | Insoluble in water; Soluble in organic solvents and hydrocarbons. | [1][4] |

Table 2: Quantitative Physicochemical Data for this compound

| Parameter | Value Range | References |

| Density (g/cm³) | 0.91 - 0.965 | [1][2][3] |

| Viscosity @ 40 °C (mm²/s) | 60 - 70 | [5] |

| Viscosity @ 100 °C (mm²/s) | 11.5 - 13.5 | [5] |

| Viscosity Index | ≥ 175 | |

| Refractive Index @ 20 °C | 1.462 - 1.48 | [1][2] |

| Boiling Point (°C) | ~996 (calculated) | [2][3] |

| Melting Point (°C) | < -10 to -20 | [1][2] |

| Flash Point (°C) | 270 - 343 | [2][3] |

| Acid Value (mg KOH/g) | ≤ 1.0 - 5.0 | [2] |

| Saponification Value (mg KOH/g) | 175 - 195 | [3] |

| Hydroxyl Value (mg KOH/g) | ≤ 20 | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. The following protocols are based on established methods for characterizing similar ester-based compounds.

Synthesis of this compound

This protocol describes a typical esterification reaction to synthesize PETO.

Materials:

-

Pentaerythritol

-

Oleic acid (molar ratio to pentaerythritol: 4.1:1)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent, for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A mixture of pentaerythritol, oleic acid, p-toluenesulfonic acid, and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 1 mg KOH/g.

-

After cooling, the reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with distilled water until the aqueous layer is neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to obtain pure this compound.[6]

Determination of Density

The density of the viscous PETO liquid can be determined using a pycnometer or a vibrating tube densimeter.

Materials:

-

Pycnometer of a known volume

-

Analytical balance

-

Thermostatically controlled water bath

-

This compound sample

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its empty weight.

-

Calibrate the pycnometer with deionized water at a specific temperature (e.g., 20°C) to determine its exact volume.

-

Fill the pycnometer with the PETO sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a thermostatically controlled water bath until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the PETO sample by the volume of the pycnometer.

Determination of Viscosity

The kinematic viscosity of PETO can be measured using a capillary viscometer, such as a Cannon-Fenske viscometer, or a rotational viscometer.

Materials:

-

Cannon-Fenske viscometer

-

Thermostatically controlled viscosity bath

-

Stopwatch

-

This compound sample

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of PETO.

-

Charge the viscometer with the PETO sample.

-

Place the viscometer in a constant temperature bath (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up into the upper bulb of the viscometer.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between the two marked points on the viscometer.

-

The kinematic viscosity is calculated by multiplying the efflux time by the viscometer calibration constant.

Determination of Refractive Index

An Abbé refractometer is commonly used to measure the refractive index of liquids like PETO.

Materials:

-

Abbé refractometer

-

Constant temperature water circulator

-

This compound sample

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the PETO sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water at a constant temperature (e.g., 20°C) through the instrument.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Applications in Drug Delivery

While not a drug itself, the physicochemical properties of pentaerythritol esters make them interesting candidates for formulation development, particularly in the area of lipid-based drug delivery systems. For instance, this compound can be explored as a lipid component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Workflow for PETO-Based Nanoparticle Formulation

The following diagram illustrates a generalized workflow for the preparation and characterization of drug-loaded nanoparticles using this compound as a lipid component.

Caption: A generalized workflow for the preparation and characterization of PETO-based lipid nanoparticles.

Logical Relationship in Nanoparticle Formulation

The selection of components and process parameters directly influences the final characteristics of the lipid nanoparticles, which in turn determine their suitability for a specific drug delivery application.

Caption: Interdependencies of formulation inputs, nanoparticle characteristics, and therapeutic outcomes.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a versatile compound for various industrial applications. For the scientific and drug development community, these properties, particularly its lipid nature and high stability, open up avenues for its use in innovative drug delivery systems. A comprehensive understanding of its characteristics and the methodologies to evaluate them is paramount for successful formulation development and research. The potential to incorporate PETO into advanced delivery platforms like SLNs and NLCs warrants further investigation to address challenges in drug solubility and bioavailability.

References

- 1. Polymeric Excipients in the Technology of Floating Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heatauthority.com [heatauthority.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. microtrac.com [microtrac.com]

- 5. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]

- 6. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]

Pentaerythritol Tetraoleate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a tetraester of pentaerythritol and oleic acid, characterized by its high molecular weight and significant non-polar nature. These structural features dictate its physical and chemical properties, most notably its solubility profile. Understanding the solubility of PETO in various organic solvents is critical for its application in formulations across the pharmaceutical, cosmetic, and industrial sectors, where it functions as a lubricant, plasticizer, or emollient. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a standard experimental protocol for quantitative solubility determination, and presents a logical workflow for this experimental process.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Non-Polar Solvents | Hexane, Cyclohexane, Toluene | High Solubility / Miscible |

| Chlorinated Solvents | Chloroform | Very Slightly Soluble |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Moderate to Good Solubility |

| Alcohols | Ethanol, Methanol | Soluble / Miscible |

| Ethers | Diethyl Ether | Soluble / Miscible |

| Acids | Glacial Acetic Acid | Sparingly Soluble |

| Polar Protic Solvents | Water | Practically Insoluble / Immiscible[1] |

Experimental Protocols: Determination of this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid or highly viscous liquid like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Principle: The shake-flask method, a widely used technique for solubility measurement, will be employed to create a saturated solution of PETO in the solvent of interest.[2] The concentration of PETO in the saturated solution will then be determined gravimetrically.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Sealed, airtight vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Pre-weighed glass beakers or evaporating dishes

-

Vacuum oven or desiccator

-

Vortex mixer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved PETO at the bottom of the vial after equilibration.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, with periodic visual inspection to ensure undissolved PETO remains.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved PETO to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe, avoiding any undissolved material.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled glass beaker or evaporating dish. The filtration step is crucial to remove any fine, suspended particles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the beaker or evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the PETO. Alternatively, a desiccator can be used for a slower evaporation process.

-

Once the solvent has completely evaporated, allow the beaker or dish to cool to room temperature in a desiccator.

-

Weigh the beaker or dish containing the dried PETO residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved PETO by subtracting the initial weight of the empty beaker from the final weight of the beaker with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).

Solubility ( g/100 mL) = (Mass of PETO residue (g) / Volume of saturated solution taken (mL)) x 100

-

-

Replicates:

-

Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.

-

Mandatory Visualization

Caption: Experimental Workflow for Determining PETO Solubility.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Pentaerythritol Tetraoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraoleate (PETO) is a synthetic ester with significant applications as a lubricant base stock, emollient, and viscosity-controlling agent. Its performance, particularly in high-temperature environments, is intrinsically linked to its thermal and oxidative stability. This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound, consolidating available data on its decomposition behavior under various conditions. The guide details the experimental protocols for key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outlines the primary degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in optimizing the use of PETO in their applications and ensuring product stability and safety.

Thermal Stability Profile

The thermal stability of this compound is a critical parameter for its application in high-temperature settings. Generally, pentaerythritol esters are known for their robust thermal stability compared to mineral oils and other synthetic esters. The decomposition of these esters is primarily initiated by the cleavage of the ester linkages.

Studies on related pentaerythritol esters provide valuable insights into the thermal behavior of PETO. For instance, pentaerythritol tetrastearate (PETS), a saturated analogue of PETO, demonstrates high thermal stability with no significant weight loss observed up to 350°C in an inert atmosphere. Noticeable degradation for PETS typically commences around 400°C.[1][2] For a pentaerythritol ester derived from oleic acid, a TGA onset temperature of 177°C has been reported, with a flash point exceeding 300°C.[3]

The thermal degradation of PETO is significantly influenced by the presence of oxygen. The primary degradation mechanism under oxidative conditions is thermo-oxidative degradation, a process that can be mitigated through the use of antioxidants or by processing in an inert atmosphere such as nitrogen or argon.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. While specific TGA data for pure this compound is not extensively available in the public domain, the following table summarizes typical thermal stability parameters for related pentaerythritol esters.

Table 1: Thermal Decomposition Data of Pentaerythritol Esters from Thermogravimetric Analysis (TGA)

| Parameter | Pentaerythritol Ester (from Oleic Acid) | Pentaerythritol Tetrastearate (PETS) | General Pentaerythritol Esters |

| Onset of Decomposition (°C) | 177[3] | ~400[1][2] | >200[1] |

| Conditions | Not Specified | Inert Atmosphere[1] | Not Specified |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to study the thermal transitions of a material, including melting, crystallization, and glass transitions. It is also a powerful tool for evaluating oxidative stability by measuring the Oxidation Induction Time (OIT). Specific DSC data for this compound is limited in publicly accessible literature. However, the analysis of related compounds and the parent polyol, pentaerythritol, provides expected transitional behavior. For instance, pentaerythritol exhibits a phase transition from a tetragonal to a cubic crystal structure at approximately 196°C and a melting point around 281.5°C.[4]

Table 2: Thermal Properties of Pentaerythritol and Related Esters

| Property | Value | Reference |

| Flash Point (Pentaerythritol Ester from Oleic Acid) | > 300°C | [3] |

| Pentaerythritol Phase Transition | ~196°C | [4] |

| Pentaerythritol Melting Point | ~281.5°C | [4] |

Degradation Profile

The thermal degradation of this compound primarily proceeds through the cleavage of its four ester bonds. This process can be accelerated by factors such as high temperatures, the presence of oxygen, and catalytic impurities.[1]

Under inert conditions, the primary degradation pathway is thermolysis, leading to the formation of pentaerythritol and oleic acid. Further decomposition of the oleic acid chains can result in a complex mixture of smaller molecules.

In the presence of oxygen, thermo-oxidative degradation becomes the dominant pathway. This process is initiated by the formation of free radicals, which then propagate through chain reactions, leading to the breakdown of the ester and the formation of a variety of byproducts, including aldehydes, ketones, and carboxylic acids.[1] The primary liquid-phase degradation products of other pentaerythritol esters have been identified as the corresponding carboxylic acid and pentaerythritol tri-esters, which are products of hydrolysis.[5]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for evaluating the thermal stability of this compound.

Objective: To determine the onset of thermal decomposition and the mass loss profile of PETO as a function of temperature in both inert and oxidative atmospheres.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

This compound sample

-

TGA crucibles (e.g., alumina or platinum)

-

Nitrogen gas (high purity)

-

Air or Oxygen gas (high purity)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.

-

Instrument Setup (Inert Atmosphere):

-

Place the crucible in the TGA instrument.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Program the instrument to heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

-

Instrument Setup (Oxidative Atmosphere):

-

Use a fresh, accurately weighed sample.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with air or oxygen gas at a flow rate of 20-50 mL/min.

-

Program the instrument with the same temperature profile as the inert atmosphere analysis (ambient to 600°C at 10°C/min).

-

-

Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature(s) of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC) for Oxidative Stability

This protocol describes a general method for determining the Oxidation Induction Time (OIT) of this compound.

Objective: To assess the oxidative stability of PETO under isothermal conditions.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC), preferably a Pressure DSC (PDSC)

-

This compound sample

-

DSC sample pans (aluminum or copper)

-

Nitrogen gas (high purity)

-

Oxygen gas (high purity)

Procedure:

-

Sample Preparation: Place a small sample of this compound (typically 2-3 mg) into a DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Pressurize the cell with nitrogen gas.

-

Heat the sample to the desired isothermal test temperature (e.g., 180-220°C) at a heating rate of 10-20°C/min.

-

Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min). If using a PDSC, the cell is pressurized with oxygen.[6]

-

-

Data Acquisition: Record the heat flow as a function of time at the constant isothermal temperature.

-

Data Analysis:

-

The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

-

The onset of the exotherm is typically determined by the intersection of the baseline with the tangent of the exothermic peak.

-

Visualizations

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PETO.

Caption: Experimental workflow for DSC analysis of PETO's oxidative stability.

Caption: Proposed thermal degradation pathways for this compound.

References

Spectroscopic analysis of pentaerythritol tetraoleate (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of pentaerythritol tetraoleate (PETO), a tetraester of pentaerythritol and oleic acid. This document details the core principles and practical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this complex biomolecule.

Molecular Structure of this compound

This compound possesses a central quaternary carbon atom derived from pentaerythritol, to which four oleic acid chains are attached via ester linkages. The oleic acid chains are monounsaturated, containing a cis double bond between carbons 9 and 10.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of PETO, providing information on the chemical environment of each proton and carbon atom.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

Spectral Width: 0-10 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0-200 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.

¹H NMR Spectral Data

The ¹H NMR spectrum of PETO is characterized by distinct signals corresponding to the protons in the pentaerythritol core and the oleic acid chains.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pentaerythritol Core | ||

| Methylene protons (-CH ₂-O-) | ~4.05 | s |

| Oleic Acid Chain | ||

| Olefinic protons (-CH =CH -) | 5.30 - 5.40 | m |

| Methylene protons α to C=O (-CH ₂-COO-) | 2.25 - 2.35 | t |

| Allylic protons (-CH ₂-CH=) | 1.95 - 2.05 | m |

| Methylene protons β to C=O (-CH₂-CH ₂-COO-) | 1.55 - 1.65 | m |

| Methylene chain protons (-(CH ₂)n-) | 1.20 - 1.40 | m |

| Terminal methyl protons (-CH ₃) | 0.85 - 0.95 | t |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed carbon fingerprint of the PETO molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pentaerythritol Core | |

| Quaternary carbon (C (CH₂O)₄) | ~42-45 |

| Methylene carbons (-C H₂-O-) | ~62-65 |

| Oleic Acid Chain | |

| Carbonyl carbon (-C =O) | ~173 |

| Olefinic carbons (-C H=C H-) | ~129-131 |

| Methylene carbon α to C=O (-C H₂-COO-) | ~34 |

| Methylene carbons in the aliphatic chain | ~22-32 |

| Terminal methyl carbon (-C H₃) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the key functional groups present in PETO, confirming its ester structure and the presence of long hydrocarbon chains.

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid PETO or a small amount of solid PETO onto the center of the ATR crystal.

-

If the sample is solid, apply pressure using the instrument's pressure clamp to ensure good contact with the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹

Data Processing:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

FTIR Spectral Data

The FTIR spectrum of PETO is dominated by strong absorptions from the ester functional group and the hydrocarbon chains.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3005 - 3015 | =C-H stretch | Alkene |

| 2920 - 2930 | Asymmetric C-H stretch | Alkane (CH₂) |

| 2850 - 2860 | Symmetric C-H stretch | Alkane (CH₂) |

| 1740 - 1750 | C=O stretch | Ester |

| 1460 - 1470 | C-H bend (scissoring) | Alkane (CH₂) |

| 1150 - 1170 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of PETO, further confirming its structure.

Experimental Protocol for MS Analysis

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of PETO (approximately 10 µg/mL) in a solvent system such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

The solution is then directly infused into the mass spectrometer's ESI source.

Instrumentation and Data Acquisition (ESI-MS):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used, observing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

Mass Range: A wide mass range is scanned to detect the high molecular weight of PETO (MW: 1193.98 g/mol ).

-

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to CID to induce fragmentation and obtain structural information.

Mass Spectrometry Data

The mass spectrum of PETO will show a high molecular weight ion and a series of fragment ions resulting from the cleavage of the ester bonds and fragmentation of the fatty acid chains.

| m/z (Daltons) | Proposed Fragment Identity |

| ~1195 | [M+H]⁺ (Protonated PETO) |

| ~1217 | [M+Na]⁺ (Sodiated PETO) |

| ~913 | [M - C₁₈H₃₃O₂]⁺ (Loss of one oleate chain) |

| ~631 | [M - 2(C₁₈H₃₃O₂)]⁺ (Loss of two oleate chains) |

| ~265 | [C₁₈H₃₃O]⁺ (Oleoyl acylium ion) |

| Various smaller fragments | Fragments from the cleavage of the oleic acid backbone |

Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration. The fragmentation pattern can be complex, with multiple fragmentation pathways possible.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the thorough spectroscopic analysis of this compound. NMR spectroscopy offers detailed insights into the molecular structure, FTIR provides rapid confirmation of key functional groups, and Mass Spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this important and complex ester.

Synthesis of Pentaerythritol Tetraoleate from Oleic Acid: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of pentaerythritol tetraoleate (PETO), a biodegradable and high-performance biolubricant base stock. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, detailing the reaction chemistry, experimental protocols, and process optimization based on current literature.

Introduction

This compound (PETO) is a synthetic ester characterized by its high viscosity index, excellent lubricating properties, high thermal and oxidative stability, and good flame retardancy.[1][2] These properties make it a valuable compound for various industrial applications, including fire-resistant hydraulic fluids, engine oils, gas turbine oils, and metalworking fluids.[1][3] PETO is typically synthesized through the direct esterification of pentaerythritol (PE) with four molecules of oleic acid. This guide will focus on the core aspects of this synthesis process.

Reaction Chemistry and Mechanism

The fundamental reaction for PETO synthesis is the acid-catalyzed esterification of pentaerythritol, a polyhydric alcohol with four hydroxyl groups, and oleic acid, a monounsaturated fatty acid. The reaction proceeds by substituting the hydroxyl groups of pentaerythritol with oleate groups, forming a tetraester and releasing four molecules of water as a byproduct.

Overall Reaction:

C(CH₂OH)₄ + 4 CH₃(CH₂)₇CH=CH(CH₂)₇COOH ⇌ C(CH₂OOC(CH₂)₇CH=CH(CH₂)₇CH₃)₄ + 4 H₂O (Pentaerythritol + Oleic Acid ⇌ this compound + Water)

The reaction is reversible, and therefore, the continuous removal of water is crucial to drive the equilibrium towards the product side and achieve high conversion rates.[1] This is often accomplished by carrying out the reaction at high temperatures, under vacuum, or by using azeotropic distillation with a solvent like toluene.[1][4]

Experimental Protocols

The synthesis of PETO can be performed using various catalysts and reaction conditions. Below are detailed methodologies derived from cited literature.

This protocol describes a common method using a homogeneous acid catalyst.

Materials:

-

Oleic Acid (OA)

-

Pentaerythritol (PE)

-

Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄), Fascat 2003)

-

Solvent (optional, e.g., Toluene) for azeotropic water removal

-

Neutralizing agent (e.g., 5 wt% aqueous solution of K₃PO₄)[1]

-

Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer or mechanical stirrer

-

Thermometer or temperature probe

-

Dean-Stark apparatus and condenser (if using a solvent)

-

Vacuum pump (for solvent-free methods)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charging the Reactor: Add calculated amounts of oleic acid and pentaerythritol to the three-neck flask. The molar ratio of oleic acid to pentaerythritol is a critical parameter, with an excess of oleic acid often used to ensure complete esterification.[1][5] Ratios can range from equimolar (FA:OH of 1:1) to significant excess (e.g., 4.9:1 OA:PE).[1][6]

-

Catalyst Addition: Add the catalyst to the reaction mixture. The concentration typically ranges from 0.63% to 2.0% by weight of the total reactants.[7][8]

-

Reaction Setup: Equip the flask with a stirrer, thermometer, and either a Dean-Stark trap with a condenser (for azeotropic removal of water) or a connection to a vacuum system (for direct removal of water).[4][6]

-

Inert Atmosphere: Purge the system with nitrogen gas to prevent oxidation, especially at high temperatures.[5][9]

-

Heating and Reaction: Heat the mixture to the desired reaction temperature, typically between 150°C and 235°C, with continuous stirring.[1][6][9] The reaction time can vary from 2 to 8.5 hours.[7][9] Monitor the reaction progress by measuring the acid value of the mixture or by quantifying the water collected. The reaction is considered complete when the acid value drops to a low, constant value (e.g., below 1 mgKOH/g).[10]

-

Purification:

-

Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous catalysts, neutralization is required.

-

Neutralization & Washing: After cooling, the crude product can be washed with an aqueous alkaline solution (like K₃PO₄) to neutralize the acidic catalyst and remove any unreacted oleic acid.[1]

-

Removal of Excess Reactants: Unreacted oleic acid and lower esters can be removed by distillation under high vacuum (molecular distillation).[1][9]

-

-

Analysis: The final product is analyzed to confirm its identity and purity using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC-FID).[6][11]

An alternative route involves the transesterification of a high oleic methyl ester (e.g., from palm oil) with pentaerythritol.

Procedure:

-

Reactants: High oleic palm oil methyl ester (POME) and pentaerythritol (PE).

-

Catalyst: Sodium methoxide.

-

Conditions: The reaction is conducted under vacuum (e.g., 10 mbar) to remove the methanol byproduct.[12][13] Ideal conditions reported are a temperature of 160°C, a catalyst concentration of 1.25% (w/w), a POME to PE molar ratio of 4.5:1, and a stirring speed of 900 rpm.[12][13]

-

Reaction Time: The synthesis can be completed within 2 hours under these conditions.[12][13]

Data Presentation

The efficiency of PETO synthesis is highly dependent on the chosen catalyst and reaction parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for this compound Synthesis

| Catalyst | Molar Ratio (OA:PE) | Temp. (°C) | Time (h) | Oleic Acid Conversion (%) | Tetraester Content (wt%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Fascat 2003 (Organotin) | 4:1 (FA:OH 1:1) | 220 | 6 | 98.5 | > 85 | - | [1] |

| Tetrabutyl Titanate (Ti(OBu)₄) | 4:1 (FA:OH 1:1) | 220 | 6 | 97.0 | < 85 | - | [1] |

| p-Toluenesulfonic Acid (p-TSA) | 4.4:1 | 160 | 4 | 96 (Polyol Conversion) | - | 80 (after purification) | [1] |

| Sulfuric Acid (H₂SO₄) | 4.9:1 | 180 | 6 | - | - | 92.7 | [6] |

| Lanthanum Methanesulfonate | 4.5:1 | 120-160 | 3-6 | High | High | - | [5] |

| Sodium Methoxide (Transesterification) | 4.5:1 (POME:PE) | 160 | 2 | - | - | 36 |[12][13] |

Table 2: Effect of Reaction Parameters on PETO Synthesis

| Parameter | Condition | Oleic Acid Conversion (%) | Tetraester Content (wt%) | Observations | Reference |

|---|---|---|---|---|---|

| Temperature | 200°C | Lower than 220°C | - | Increasing temperature from 200°C to 220°C increases reaction rate. | [1] |

| 220°C | >98 | ~91 | Optimal temperature for high conversion with Fascat 2003. | [1] | |

| 230-235°C | >99 | - | Used in an industrial process for 8-8.5h. | [9] | |

| Molar Ratio | 4:1 (FA:OH 1:1) | 98.5 | 91.3 | Equimolar ratio of fatty acid to OH groups gives the best product composition. | [1] |

| (OA:PE) | 4.4:1 (FA:OH 1.1:1) | 99.5 | - | A slight excess of oleic acid drives the reaction to higher conversion. | [1] |

| 4.9:1 | - | - | Optimized ratio for H₂SO₄ catalysis, yielding 92.7% ester. | [6] | |

| Pressure | Atmospheric | - | - | Requires higher temperatures or azeotropic distillation for water removal. | [4] |

| | Vacuum (10 mbar) | - | - | Effective for removing byproducts (water/methanol) at lower temperatures. |[12][13] |

Mandatory Visualizations

Diagrams created using Graphviz DOT language illustrate the synthesis workflow and reaction pathway.

Conclusion

The synthesis of this compound from oleic acid is a well-established process, primarily achieved through direct esterification. Key factors influencing the success of the synthesis are the choice of catalyst, the molar ratio of reactants, reaction temperature, and the efficient removal of water. Organometallic catalysts like Fascat 2003 and acid catalysts such as p-TSA and H₂SO₄ have demonstrated high efficacy.[1][6] Optimal conditions generally involve temperatures between 160°C and 230°C with a slight excess of oleic acid to drive the reaction towards completion.[1][6][9] Post-synthesis purification, typically involving neutralization and vacuum distillation, is critical for achieving a high-purity final product suitable for demanding lubricant applications.[1][9]

References

- 1. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]

- 3. Pentaerythritol Tetra Oleate Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 4. researchgate.net [researchgate.net]

- 5. CN101314563A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]

- 10. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. psasir.upm.edu.my [psasir.upm.edu.my]

- 13. researchgate.net [researchgate.net]

Viscosity index of pentaerythritol tetraoleate

An In-depth Technical Guide on the Viscosity Index of Pentaerythritol Tetraoleate

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients and base oils is paramount. This compound (PETO), a synthetic ester, is gaining attention for its desirable characteristics in various applications, including as a lubricant and potentially in drug delivery systems.[1][2] This technical guide provides a focused examination of the viscosity index of PETO, a critical parameter that defines its performance across a range of temperatures.

Quantitative Data on Viscosity

The viscosity index (VI) is an empirical, dimensionless number that quantifies the effect of temperature change on the kinematic viscosity of an oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature, indicating greater stability.[3] PETO is characterized by a high viscosity index, making it suitable for applications where consistent performance under varying thermal conditions is required.[4]

The table below summarizes the typical kinematic viscosity values of this compound at 40 °C and 100 °C, along with its corresponding viscosity index.

| Property | Value | Unit |

| Kinematic Viscosity at 40 °C | 60 - 70 | mm²/s (cSt) |

| Kinematic Viscosity at 100 °C | 11.5 - 13.5 | mm²/s (cSt) |

| Viscosity Index | ≥ 175 | - |

| [5][6] |

Experimental Protocol: Viscosity Index Calculation

The viscosity index of this compound is calculated in accordance with the standard practice outlined in ASTM D2270.[3][7][8][9][10] This method uses the kinematic viscosity of the fluid measured at two standard temperatures, 40 °C and 100 °C.

Methodology

-

Measure Kinematic Viscosity: The kinematic viscosity of the this compound sample is first determined at 40 °C (U) and 100 °C (Y).[8] This is typically performed using a calibrated glass capillary viscometer as per ASTM D445.[7] The unit of measurement is centistokes (cSt) or square millimeters per second (mm²/s).[7][10]

-

Reference Oil Values: Based on the kinematic viscosity at 100 °C (Y), two values, L and H, are obtained from tables provided in the ASTM D2270 standard.[8]

-

L: The kinematic viscosity at 40 °C of a reference oil with a viscosity index of 0 that has the same kinematic viscosity at 100 °C as the test sample.[8]

-

H: The kinematic viscosity at 40 °C of a reference oil with a viscosity index of 100 that has the same kinematic viscosity at 100 °C as the test sample.[8]

-

-

Calculate Viscosity Index (VI): The viscosity index is then calculated using one of two formulas, depending on whether the VI is less than or equal to 100, or greater than 100.[9] Given that PETO has a high viscosity index, the formula for VI > 100 is generally applicable.

-

For VI ≤ 100: VI = [(L - U) / (L - H)] * 100

-

For VI > 100: VI = [((10^N) - 1) / 0.00715] + 100 where: N = (log H - log U) / log Y

-

Logical Relationship: Synthesis of this compound

This compound is synthesized through the esterification of pentaerythritol with oleic acid.[11] This reaction involves combining four equivalents of oleic acid with one equivalent of pentaerythritol, typically in the presence of a catalyst and at elevated temperatures, to form the tetraester and water as a byproduct.[11]

Caption: Synthesis of this compound via Esterification.

Relevance in Drug Development

While this compound is primarily used as a high-performance lubricant and in industrial applications, its properties suggest potential utility in pharmaceutical formulations.[4][6] Esters of pentaerythritol are being explored in drug delivery systems. For instance, pentaerythritol and its derivatives have been investigated as solid dispersion carriers to enhance the solubility and dissolution of poorly water-soluble drugs.[12] The high stability and biocompatibility of esters like PETO make them interesting candidates for novel drug delivery vehicles, although specific applications of PETO in this field are still emerging.

References

- 1. researchgate.net [researchgate.net]

- 2. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]

- 3. ASTM D2270 - eralytics [eralytics.com]

- 4. This compound Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]

- 5. Pentaerythritol Tetra Oleate(low volatile biodegradable POE type ester ,CAS:19321-40-5)_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]

- 6. nanotrun.com [nanotrun.com]

- 7. store.astm.org [store.astm.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. lubeguide.org [lubeguide.org]

- 10. functionalproducts.com [functionalproducts.com]

- 11. This compound | 19321-40-5 | Benchchem [benchchem.com]

- 12. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradability of Pentaerythritol Tetraoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic ester widely utilized as a high-performance lubricant base oil in various industrial applications, including metalworking fluids and hydraulic oils.[1] Its favorable physicochemical properties, such as excellent lubricity, high viscosity index, and good thermal stability, make it a desirable alternative to traditional mineral oils.[1][2] Furthermore, its classification as a readily biodegradable substance enhances its environmental profile, a critical consideration in modern material development and formulation.[3] This technical guide provides a comprehensive overview of the biodegradability of PETO, detailing the experimental protocols for its assessment, presenting quantitative data, and illustrating the microbial degradation pathways.

Chemical Properties of this compound

This compound is a tetraester formed from the esterification of one molecule of pentaerythritol with four molecules of oleic acid.[4] Its molecular structure contributes to its performance characteristics and its susceptibility to biodegradation.

| Property | Value | Reference |

| Chemical Formula | C77H140O8 | [5] |

| Molecular Weight | 1193.93 g/mol | [5] |

| CAS Number | 19321-40-5 | [5] |

| Appearance | Viscous oily liquid, yellow to amber | [6] |

| Water Solubility | Insoluble | [6] |

Aerobic Biodegradability

The aerobic biodegradation of this compound is primarily assessed using standardized test methods, such as the OECD 301 series for ready biodegradability.

Quantitative Data from Biodegradability Studies

| Study | Test Guideline | Inoculum | Test Duration | Biodegradation Percentage | Classification |

| Häner, 2006 | OECD 301B | Domestic activated sludge (non-adapted) | 28 days | 96% | Readily biodegradable |

| Muckle, 2009 | OECD 301B | Domestic activated sludge (non-adapted) | 28 days | 78% | Readily biodegradable |

These results, achieving over the 60% pass level within the 10-day window, strongly support the classification of pentaerythritol esters as readily biodegradable.[7]

Experimental Protocols

The assessment of ready biodegradability is crucial for determining the environmental fate of chemical substances. The OECD 301B test, or CO2 Evolution Test, is a widely accepted method for this purpose.[8]

OECD 301B: CO₂ Evolution Test

This method evaluates the ultimate aerobic biodegradation of an organic compound by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under defined laboratory conditions.[8]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The CO₂ evolved during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).[8][9]

Key Parameters of the OECD 301B Test:

| Parameter | Specification |

| Test Duration | 28 days |

| Inoculum | Activated sludge from a municipal sewage treatment plant is commonly used.[10] |

| Test Concentration | Typically 10-20 mg of Total Organic Carbon (TOC) per liter.[11] |

| Temperature | Maintained at a constant temperature, usually 20-25°C. |

| pH | Kept within a range of 6.5 to 8.5. |

| Pass Criteria for Ready Biodegradability | ≥ 60% of ThCO₂ is produced within a 10-day window during the 28-day test period.[8] |

Biodegradation Pathway

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds, followed by the separate degradation of its constituent parts: pentaerythritol and oleic acid.

Initial Hydrolysis

The initial and rate-limiting step in the biodegradation of PETO is the hydrolysis of the four ester linkages. This reaction is catalyzed by extracellular lipases and esterases secreted by microorganisms.[12][13] This enzymatic cleavage releases the central polyol, pentaerythritol, and four molecules of the fatty acid, oleic acid.[4]

Initial hydrolysis of this compound.

Metabolism of Oleic Acid

Oleic acid, a common unsaturated fatty acid, is readily metabolized by a wide range of microorganisms through the β-oxidation pathway.[14][15] This metabolic process occurs within the microbial cell and involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA.[15] The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete oxidation to CO₂ and H₂O, producing energy for the microbial cell.

Metabolic pathway of Oleic Acid.

Metabolism of Pentaerythritol

The biodegradation of the pentaerythritol moiety is considered to be the slower and potentially rate-limiting step in the overall mineralization of PETO. While some studies have suggested that pentaerythritol is recalcitrant to microbial attack, there is evidence of its degradation by certain microorganisms, albeit at a slower rate than the fatty acid chains.[16] The exact metabolic pathway for pentaerythritol is not as well-defined as that for fatty acids. It is hypothesized that the degradation proceeds through a series of oxidation steps, eventually leading to intermediates that can enter central metabolic pathways.

Microorganisms Involved in Biodegradation

A diverse range of microorganisms present in environments such as soil, water, and activated sludge possess the enzymatic machinery to degrade esters like PETO. Bacteria from the genera Pseudomonas and Rhodococcus are particularly known for their ability to degrade a variety of esters and hydrocarbons.[4][6][17][18] These bacteria produce extracellular lipases and esterases that initiate the degradation process by hydrolyzing the ester bonds.[3][19]

Conclusion

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the ready biodegradability of a substance like this compound using the OECD 301B method.

Workflow for OECD 301B Biodegradability Test.

References

- 1. Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Metabolites from the biodegradation of di-ester plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfate Ester Detergent Degradation in Pseudomonas aeruginosa Is Subject to both Positive and Negative Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. oecd.org [oecd.org]

- 9. ecetoc.org [ecetoc.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. scielo.br [scielo.br]

- 14. microbenotes.com [microbenotes.com]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Enhanced Biodegradation of Phthalic Acid Esters’ Derivatives by Plasticizer-Degrading Bacteria (Burkholderia cepacia, Archaeoglobus fulgidus, Pseudomonas aeruginosa) Using a Correction 3D-QSAR Model [mdpi.com]

Pentaerythritol Tetraoleate: A Technical Guide to a High-Performance Bio-based Lubricant

For Researchers, Scientists, and Drug Development Professionals

Introduction